molecular formula C22H30N6O3 B5606650 N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5606650
M. Wt: 426.5 g/mol
InChI Key: IVURZWXEHCKJAD-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals that have been synthesized and studied for their diverse biological activities and chemical properties. While specific studies directly focusing on this exact compound are scarce, the literature provides insights into related compounds with similar structural motifs. These compounds have been of interest for their potential applications in various fields, including pharmacology and material science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical processes including nucleophilic substitution reactions, amidation, and cyclization steps. For instance, the synthesis of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives has been described, showcasing the complexity of synthesizing such molecules (Śladowska et al., 1996).

Molecular Structure Analysis

Molecular interaction and structure analysis of similar compounds reveal the significance of their conformational stability and binding interactions. For example, studies on the molecular interaction of antagonist compounds with receptors highlight the role of conformational analysis in understanding the binding efficiency and activity (Shim et al., 2002).

Chemical Reactions and Properties

The reactivity of compounds within this class often involves interactions with biological targets, leading to various pharmacological effects. The chemical properties facilitating these reactions include the compound's ability to interact with enzymes, receptors, and other molecular targets, as demonstrated in studies on similar compounds (Lee et al., 2013).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-30-17-6-7-18(19(16-17)31-2)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURZWXEHCKJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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